Oxydemeton-methyl

Description

Oxydemeton methyl is a clear amber liquid. (NTP, 1992)

Structure

3D Structure

Properties

IUPAC Name |

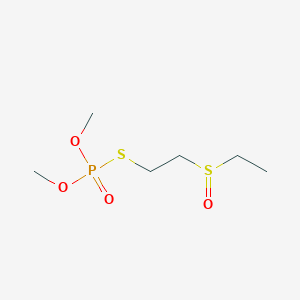

1-dimethoxyphosphorylsulfanyl-2-ethylsulfinylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4PS2/c1-4-13(8)6-5-12-11(7,9-2)10-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCVMORKVPSKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CCSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4PS2 | |

| Record name | OXYDEMETON METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025541 | |

| Record name | Oxydemeton-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxydemeton methyl is a clear amber liquid. (NTP, 1992), Colorless or yellow liquid; [HSDB] Clear amber liquid; [CAMEO] | |

| Record name | OXYDEMETON METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxydemeton-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

223 °F at 0.01 mmHg (NTP, 1992), 106 °C @ 0.01 mm Hg | |

| Record name | OXYDEMETON METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXYDEMETON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than 71 °F (NTP, 1992) | |

| Record name | OXYDEMETON METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 61 °F (NTP, 1992), Soluble in common organic solvents except petroleum ether, Completely miscible with water. | |

| Record name | OXYDEMETON METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXYDEMETON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.289 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.289 g/cu cm @ 20 °C | |

| Record name | OXYDEMETON METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXYDEMETON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.8e-05 millibar at 68 °F (NTP, 1992), 0.0000285 [mmHg], 3.8 mPa (2.85X10-5 mm Hg) @ 20 °C | |

| Record name | OXYDEMETON METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxydemeton-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXYDEMETON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Yellow oil | |

CAS No. |

301-12-2 | |

| Record name | OXYDEMETON METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxydemeton-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxydemeton-methyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXYDEMETON-METHYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxydemeton-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydemeton-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYDEMETON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2031449YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYDEMETON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than 14 °F (NTP, 1992), <-20 °C | |

| Record name | OXYDEMETON METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXYDEMETON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Oxydemeton-methyl chemical structure and properties

An In-depth Analysis of its Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxydemeton-methyl (CAS No. 301-12-2) is an organothiophosphate insecticide and acaricide known for its systemic, contact, and stomach action.[1][2] As a potent acetylcholinesterase (AChE) inhibitor, it has been utilized in agriculture to control a variety of pests, including aphids, mites, and thrips.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and toxicological data of oxydemeton-methyl. Detailed experimental methodologies for its analysis and toxicity assessment are also presented to support further research and development in this area.

Chemical Identity and Physicochemical Properties

Oxydemeton-methyl, with the IUPAC name S-2-ethylsulfinylethyl O,O-dimethyl phosphorothioate, is a synthetic organophosphate insecticide.[1] It is a sulfoxide derivative of demeton-S-methyl.[1]

Table 1: Chemical Identification of Oxydemeton-methyl

| Identifier | Value | Reference |

| IUPAC Name | S-2-ethylsulfinylethyl O,O-dimethyl phosphorothioate | [1] |

| CAS Name | S-(2-(ethylsulfinyl)ethyl) O,O-dimethyl phosphorothioate | [1] |

| CAS Number | 301-12-2 | [1][4] |

| Molecular Formula | C₆H₁₅O₄PS₂ | [1][3][4][5] |

| Molecular Weight | 246.3 g/mol | [5] |

| Canonical SMILES | CCS(=O)CCSP(=O)(OC)OC | [1][5] |

| InChI Key | PMCVMORKVPSKHZ-UHFFFAOYSA-N | [1][3] |

Table 2: Physicochemical Properties of Oxydemeton-methyl

| Property | Value | Reference |

| Physical State | Clear amber liquid | [5] |

| Melting Point | -20 °C | [3] |

| Boiling Point | 106 °C at 0.013 mbar | [6] |

| Density | 1.289 g/cm³ (20 °C) | [3] |

| Solubility in Water | Miscible | [3] |

| Vapor Pressure | 2.85 x 10⁻⁵ mm Hg at 20 °C | [2] |

| Hydrolysis DT₅₀ | 107 days (pH 4), 46 days (pH 7), 2 days (pH 9) at 22 °C | [5] |

Mode of Action: Acetylcholinesterase Inhibition

The primary mode of action of oxydemeton-methyl, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).

The inhibition of AChE by oxydemeton-methyl leads to the accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyper-excitation of the nervous system, paralysis, and ultimately death of the insect. The process involves the phosphorylation of the serine hydroxyl group at the active site of AChE by the organophosphate.

Caption: Mechanism of Acetylcholinesterase Inhibition by Oxydemeton-methyl.

Experimental Protocols

Acute Oral Toxicity (LD₅₀) Determination

The acute oral toxicity, expressed as the LD₅₀ (the dose that is lethal to 50% of the test population), is a critical parameter in toxicological assessment. The following protocol is a generalized procedure based on the principles of the OECD Test Guideline 425 (Up-and-Down Procedure).

Objective: To determine the median lethal dose (LD₅₀) of oxydemeton-methyl following a single oral administration.

Test Animals: Healthy, young adult laboratory rats (e.g., Sprague-Dawley or Wistar strains), typically females as they are often more sensitive.

Materials:

-

Oxydemeton-methyl (technical grade)

-

Vehicle for administration (e.g., corn oil, water)

-

Oral gavage needles

-

Syringes

-

Animal cages

-

Calibrated balance

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

-

Fasting: Animals are fasted overnight (food, but not water, is withheld) before dosing.

-

Dose Preparation: The test substance is prepared at the desired concentrations in the vehicle.

-

Dosing: A single animal is dosed by oral gavage. The starting dose is selected based on available data, often a dose expected to cause some signs of toxicity but not lethality.

-

Observation: The animal is observed for signs of toxicity and mortality for at least 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.

-

Sequential Dosing (Up-and-Down Procedure):

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

-

Termination: The study is stopped when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

-

LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.

Caption: Experimental Workflow for LD₅₀ Determination.

Analytical Determination by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of oxydemeton-methyl in various matrices.

Objective: To quantify the concentration of oxydemeton-methyl in a given sample (e.g., environmental water, biological tissue).

Materials:

-

LC-MS/MS system (e.g., with electrospray ionization - ESI)

-

Analytical column (e.g., C18 reversed-phase)

-

Oxydemeton-methyl analytical standard

-

Solvents (e.g., acetonitrile, methanol, water - LC-MS grade)

-

Reagents (e.g., formic acid, ammonium acetate)

-

Sample preparation supplies (e.g., solid-phase extraction cartridges, filters)

Procedure:

-

Sample Preparation:

-

Water Samples: Acidify the sample and pass it through a conditioned C18 solid-phase extraction (SPE) cartridge. Elute the analyte with an organic solvent (e.g., methanol or acetonitrile).

-

Tissue Samples: Homogenize the tissue in a suitable buffer. Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can be further cleaned up by SPE.

-

-

LC Separation:

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

-

Column: A C18 column is used to separate oxydemeton-methyl from other matrix components.

-

Injection: A small volume of the prepared sample extract is injected into the LC system.

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization in positive mode (ESI+) is typically used.

-

MRM Transitions: At least two multiple reaction monitoring (MRM) transitions (a precursor ion to two different product ions) are monitored for quantification and confirmation. For oxydemeton-methyl, a common precursor ion is m/z 247.

-

-

Quantification: A calibration curve is generated using a series of known concentrations of the oxydemeton-methyl analytical standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Toxicological Data

Table 3: Acute Toxicity of Oxydemeton-methyl

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat (male) | Oral | 65 mg/kg | [7] |

| LD₅₀ | Rat (female) | Oral | 75 mg/kg | [7] |

| LD₅₀ | Rat | Dermal | 112 mg/kg | [2] |

| LC₅₀ (8-day dietary) | Bobwhite quail | Dietary | Highly toxic | [6] |

| LC₅₀ (8-day dietary) | Mallard duck | Dietary | Practically non-toxic | [6] |

Conclusion

Oxydemeton-methyl is a potent organophosphate insecticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its physicochemical properties and toxicological profile have been extensively studied. The experimental protocols outlined in this guide provide a framework for the continued investigation and monitoring of this compound. Given its high acute toxicity, proper handling and risk assessment are crucial for its use in any application. Further research into its environmental fate and potential for chronic toxicity is warranted to fully understand its impact.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. vtpp.ento.vt.edu [vtpp.ento.vt.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. medicaljournals.stmjournals.in [medicaljournals.stmjournals.in]

- 6. researchgate.net [researchgate.net]

- 7. lib3.dss.go.th [lib3.dss.go.th]

The Core Mechanism of Acetylcholinesterase Inhibition by Oxydemeton-methyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxydemeton-methyl, an organothiophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system. This technical guide provides a comprehensive examination of the mechanism of action of Oxydemeton-methyl on acetylcholinesterase. It details the biochemical interaction, presents available quantitative data on its inhibitory potency, outlines relevant experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows. While specific kinetic data for Oxydemeton-methyl is limited, this guide leverages data from its parent compound, demeton-S-methyl, to provide a robust model of its inhibitory characteristics.

Introduction

Oxydemeton-methyl, also known as demeton-S-methyl sulfoxide, is a systemic insecticide and acaricide belonging to the organophosphate class of compounds.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[2][3] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors and subsequent disruption of nerve function, which can be lethal to insects and toxic to mammals.[3] Understanding the precise mechanism and kinetics of this inhibition is crucial for the development of novel insecticides, the management of insecticide resistance, and the assessment of toxicological risks.

Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase

The inhibitory action of Oxydemeton-methyl on acetylcholinesterase follows the characteristic mechanism of organophosphate insecticides, which involves the phosphorylation of a serine residue within the enzyme's active site.[4] This process can be broken down into the following key steps:

-

Formation of the Enzyme-Inhibitor Complex: Oxydemeton-methyl, the active metabolite, initially forms a reversible Michaelis-Menten complex with the acetylcholinesterase enzyme.

-

Phosphorylation of the Active Site: The phosphorus atom of Oxydemeton-methyl is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue (Ser203) in the catalytic triad of the AChE active site.[5] This results in the formation of a stable, covalent phosphoserine bond.

-

Release of the Leaving Group: The formation of the covalent bond is accompanied by the release of the leaving group, 2-(ethylsulfinyl)ethanethiol.

-

"Aging" of the Inhibited Enzyme: The phosphorylated enzyme can undergo a further, time-dependent dealkylation process known as "aging."[6][7] This process involves the loss of one of the methyl groups from the phosphate moiety, resulting in a negatively charged, mono-substituted phosphate adduct. The aged enzyme is highly resistant to reactivation by standard oxime antidotes.[8][9][10]

-

Spontaneous Reactivation: In the absence of aging, the phosphorylated enzyme can undergo very slow spontaneous hydrolysis, which would regenerate the active enzyme. However, for most organophosphates, this process is extremely slow and often negligible compared to the rate of aging.[1]

Quantitative Data on Acetylcholinesterase Inhibition

Quantitative data on the inhibition of acetylcholinesterase by Oxydemeton-methyl is somewhat limited and can vary depending on the enzyme source and experimental conditions. The following tables summarize the available data.

Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

| Compound | Enzyme Source | IC50 (M) | Reference |

| Oxydemeton-methyl | Sheep Red Blood Cell Cholinesterase | 4.1 x 10⁻⁵ | [2] |

| Demeton-S-methyl | Sheep Red Blood Cell Cholinesterase | 6.5 x 10⁻⁵ | [2] |

| Oxydemeton-methyl | Rat Brain Cholinesterase | 1.43 x 10⁻³ | [2] |

| Demeton-S-methyl | Rat Brain Cholinesterase | 9.52 x 10⁻⁵ | [2] |

| Demeton-S-methyl sulfone | Human Blood Serum Cholinesterase | 4.3 x 10⁻⁵ | [2] |

Note: The variability in IC50 values highlights the importance of standardized experimental conditions when comparing inhibitor potencies.

Kinetic Constants of Inhibition

| Parameter | Symbol | Value (for demeton-S-methyl) | Description | Reference |

| Second-order inhibition rate constant | kᵢ | 0.0422 µM⁻¹ min⁻¹ | Represents the overall rate of enzyme inactivation. | [1] |

| Spontaneous reactivation rate constant | kₛ | 0.0202 min⁻¹ | The rate at which the inhibited enzyme spontaneously hydrolyzes to regenerate the active enzyme. | [1] |

| Aging rate constant | kₐ | 0.0043 min⁻¹ | The rate at which the inhibited enzyme undergoes dealkylation to form an aged, non-reactivatable form. | [1] |

These kinetic constants were determined for human acetylcholinesterase and provide a model for the dynamic interaction of demeton-S-methyl and, by extension, Oxydemeton-methyl with the enzyme.

Experimental Protocols

The following section details the methodologies for key experiments related to the study of Oxydemeton-methyl's action on acetylcholinesterase.

Determination of Acetylcholinesterase Activity (Ellman's Method)

This is the most common spectrophotometric method for measuring AChE activity.

Principle: Acetylthiocholine (ATC) is used as a substrate for AChE. The hydrolysis of ATC by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion. The rate of TNB⁻ formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

-

Purified acetylcholinesterase or tissue homogenate containing AChE

-

Oxydemeton-methyl solution of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of DTNB and ATCI on the day of the experiment.

-

Assay Mixture: In each well of the microplate, add:

-

140 µL of phosphate buffer (pH 8.0)

-

10 µL of DTNB solution

-

10 µL of the enzyme solution

-

10 µL of either the buffer (for control) or Oxydemeton-methyl solution at various concentrations (for test samples).

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add 10 µL of the ATCI solution to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately start monitoring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition for each Oxydemeton-methyl concentration is calculated using the formula: % Inhibition = [1 - (Rate of test sample / Rate of control)] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Determination of Kinetic Constants (kᵢ, kₛ, kₐ)

The determination of the individual kinetic constants requires more complex experimental designs and data analysis.

Determination of the Bimolecular Rate Constant (kᵢ): This constant is typically determined under pseudo-first-order conditions where the inhibitor concentration is much greater than the enzyme concentration.

Procedure:

-

Incubate the enzyme with various concentrations of Oxydemeton-methyl for different time intervals.

-

At each time point, measure the residual enzyme activity using the Ellman's method.

-

Plot the natural logarithm of the percentage of remaining activity against time for each inhibitor concentration. The slope of this line gives the apparent first-order rate constant (k_obs).

-

Plot k_obs against the inhibitor concentration. The slope of this second plot gives the bimolecular rate constant (kᵢ).

Determination of Spontaneous Reactivation (kₛ) and Aging (kₐ) Rates:

-

Inhibit the enzyme with a high concentration of Oxydemeton-methyl to achieve near-complete inhibition.

-

Remove the excess inhibitor by methods such as dialysis or gel filtration.

-

Incubate the inhibited enzyme in a buffer at a controlled temperature.

-

At various time points, take aliquots of the inhibited enzyme and measure:

-

The spontaneously recovered enzyme activity (to determine kₛ).

-

The enzyme activity that can be recovered after treatment with a potent reactivating agent like an oxime (e.g., pralidoxime). The decrease in reactivatable enzyme over time corresponds to the rate of aging (kₐ).

-

-

The rate constants are determined by fitting the data to appropriate kinetic models.[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Signaling Pathway of a Cholinergic Synapse and its Disruption by Oxydemeton-methyl

Caption: Cholinergic synapse signaling and inhibition by Oxydemeton-methyl.

Experimental Workflow for Determining IC50 of Oxydemeton-methyl

Caption: Workflow for IC50 determination of an AChE inhibitor.

Logical Relationship of Acetylcholinesterase Inhibition Kinetics

Caption: Kinetic model of irreversible AChE inhibition.

Conclusion

Oxydemeton-methyl is a potent inhibitor of acetylcholinesterase, acting through a mechanism of irreversible phosphorylation of the enzyme's active site serine. The subsequent aging of the inhibited enzyme renders it largely resistant to reactivation. While there is some variability in the reported IC50 values, the available data consistently demonstrate its inhibitory efficacy. The kinetic parameters of the parent compound, demeton-S-methyl, provide a valuable framework for understanding the dynamic interactions of Oxydemeton-methyl with acetylcholinesterase, encompassing the rates of inhibition, spontaneous reactivation, and aging. The experimental protocols outlined in this guide, particularly the Ellman's method, offer robust and adaptable approaches for the further characterization of Oxydemeton-methyl and other organophosphate inhibitors. A thorough understanding of these mechanisms and quantitative parameters is essential for the continued development of effective and selective pesticides, as well as for the assessment and management of their toxicological risks to non-target organisms, including humans.

References

- 1. Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 3. Quantitative structure-activity relationship of organophosphate compounds based on molecular interaction fields descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationships between the structure of organophosphorus compounds and their activity as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Factors influencing the rate of "aging" of a series of alkyl methylphosphonyl-acetylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Oxydemeton-methyl Degradation in Aqueous Solutions: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation kinetics of Oxydemeton-methyl in aqueous solutions. Oxydemeton-methyl, an organothiophosphate insecticide and acaricide, is primarily used to control piercing and sucking insects on a variety of crops. Understanding its fate and behavior in aquatic environments is crucial for assessing its environmental risk and potential for contamination of water resources. This document summarizes key data on its hydrolysis and photolysis, outlines typical experimental protocols for studying these degradation pathways, and visualizes the degradation process and experimental workflows.

Hydrolytic Degradation Kinetics

Hydrolysis is a significant degradation pathway for Oxydemeton-methyl in aqueous environments. The rate of hydrolysis is highly dependent on the pH and temperature of the solution. Generally, the degradation of Oxydemeton-methyl is more rapid under alkaline conditions.

Quantitative Data for Hydrolysis

The following tables summarize the half-life (DT50) of Oxydemeton-methyl at various pH values and temperatures as reported in the literature.

Table 1: Half-life of Oxydemeton-methyl in Sterile Aqueous Buffer Solutions at 25°C and 40°C

| pH | Half-life (days) at 25°C | Half-life (days) at 40°C |

| 5 | 93.7 | 21.7 |

| 7 | 39.6 | 7.5 |

| 9 | 2.5 | <1 |

Source: Pither and Puhl, 1978 (as cited in a 1992 JMPR evaluation)

Table 2: Estimated Half-life of Oxydemeton-methyl at 22°C

| pH | Estimated Half-life (days) |

| 4 | 107 |

| 7 | 46 |

| 9 | 2 |

Source: Tomlin CDS, ed. (2002)

Experimental Protocol for Hydrolysis Studies (Based on OECD Guideline 111)

The following protocol describes a general procedure for determining the rate of hydrolysis of a chemical substance like Oxydemeton-methyl.

-

Preparation of Sterile Buffer Solutions:

-

Prepare buffer solutions for at least three pH values, typically pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Sterilize the buffer solutions by filtration through a 0.22 µm membrane filter to prevent microbial degradation.

-

-

Test Substance Preparation and Application:

-

Prepare a stock solution of radiolabeled (e.g., ¹⁴C) or non-radiolabeled Oxydemeton-methyl in a suitable solvent.

-

Add a small volume of the stock solution to the sterile buffer solutions to achieve a final concentration that is sufficiently high for accurate analysis but below the substance's water solubility limit. The use of a radiolabeled substance allows for the determination of a mass balance.

-

-

Incubation:

-

Incubate the test solutions in the dark in sterile containers at a constant temperature (e.g., 25°C and 40°C). Temperature should be controlled to ± 0.5°C.

-

Include sterile control samples containing only the buffer solution to check for contamination.

-

-

Sampling and Analysis:

-

At appropriate time intervals, collect duplicate samples from each test solution.

-

Analyze the samples for the concentration of the parent Oxydemeton-methyl and its degradation products. A common analytical method is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or a radioactivity detector for radiolabeled studies) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of Oxydemeton-methyl versus time.

-

If the plot is linear, determine the first-order rate constant (k) from the slope of the regression line.

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2)/k.

-

Photolytic Degradation Kinetics

Photolysis, or degradation by light, can also contribute to the breakdown of Oxydemeton-methyl in aqueous environments, particularly in sunlit surface waters.

Quantitative Data for Photolysis

The available data on the photolytic degradation of Oxydemeton-methyl is limited. One study reports an aqueous photolysis half-life (DT₅₀) as follows:

Table 3: Aqueous Photolysis Half-life of Oxydemeton-methyl

| Condition | Half-life (DT₅₀) in days |

| pH 7 | 222 |

Source: EU regulatory and evaluation data

It is noted that this is not considered a significant route of degradation. More detailed studies are needed to fully characterize the kinetics and quantum yield of Oxydemeton-methyl photolysis under various environmental conditions.

Experimental Protocol for Photolysis Studies (General Principles)

The following protocol outlines a general approach for studying the photodegradation of a substance like Oxydemeton-methyl in water.

-

Preparation of Test Solutions:

-

Prepare a solution of Oxydemeton-methyl in sterile, purified water (e.g., buffered at pH 7). The concentration should be high enough for reliable quantification.

-

-

Light Source:

-

Use an artificial light source that mimics natural sunlight, such as a filtered xenon arc lamp. The spectral output of the lamp should be characterized.

-

-

Experimental Setup:

-

Place the test solutions in photolysis cells made of a material transparent to the wavelengths of interest (e.g., quartz).

-

Maintain a constant temperature throughout the experiment using a thermostatically controlled chamber.

-

Irradiate the samples with the light source. The intensity of the light should be measured using a radiometer.

-

Include dark control samples, which are prepared in the same way as the irradiated samples but are protected from light, to account for any non-photolytic degradation.

-

-

Sampling and Analysis:

-

At selected time points, withdraw samples from the irradiated and dark control solutions.

-

Analyze the samples for the concentration of Oxydemeton-methyl using a suitable analytical method like LC-MS/MS.

-

-

Data Analysis:

-

Calculate the rate of degradation in both the irradiated and dark control samples.

-

The rate of photolysis is the difference between the degradation rate in the irradiated samples and the dark controls.

-

Determine the photolysis rate constant and half-life.

-

Degradation Pathways

The degradation of Oxydemeton-methyl in aqueous solutions proceeds through hydrolysis and oxidation. The primary point of hydrolytic cleavage is the P-S bond. Oxidation of the sulfoxide group to a sulfone can also occur.

The main degradation products identified in various studies include:

-

Demethyl-ODM (M 06): Formed by the hydrolysis of the P-O-CH₃ bond.

-

2-(ethylsulfinyl)ethanethiol (M 21): A product of the hydrolysis of the P-S bond.

-

Oxydemeton-methyl sulfone (M 01): Formed by the oxidation of the sulfoxide group.

The following diagram illustrates the proposed degradation pathways of Oxydemeton-methyl in an aquatic environment.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydemeton-methyl, an organophosphate insecticide and acaricide, has been utilized in agriculture to control a variety of pests on numerous crops.[1] Its environmental fate, particularly its degradation into various metabolites in soil and water, is a critical area of study for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth overview of the primary metabolites of Oxydemeton-methyl in these two environmental compartments. It includes a summary of quantitative data, detailed experimental protocols for analysis, and visualizations of degradation pathways and analytical workflows.

Primary Metabolites

Oxydemeton-methyl undergoes biotic and abiotic degradation in soil and water, leading to the formation of several key metabolites. The primary transformation involves the oxidation of the sulfoxide group to a sulfone, and hydrolysis of the phosphorothioate linkage.

In Soil: Under aerobic conditions, Oxydemeton-methyl degrades into a range of products. The most significant metabolites include:

-

Demeton-S-methylsulfone (Oxydemeton-methyl sulfone, ODM sulfone): Formed by the oxidation of the sulfoxide group of the parent compound.[2][3][4]

-

Dimethyl phosphate (DMP): A product of the hydrolysis of the P-S bond.[5]

-

2-(ethylsulfinyl)ethanesulfonic acid and 2-(ethylsulfonyl)ethanesulfonic acid: These sulfonic acid derivatives are major degradation products resulting from the cleavage and oxidation of the side chain.[5][6][7]

-

S-[2-(ethylsulfonyl)ethyl]O,O-dimethylphosphorothioate: A minor metabolite formed through oxidation.[5][8]

-

1-(ethylsulfonyl)-2-(methylsulfonyl)ethane: Another minor metabolite identified in soil studies.[5][8]

Microorganisms play a crucial role in the degradation of Oxydemeton-methyl in soil, with studies showing 65-99% degradation after 14 days by various soil microorganisms.[8]

In Water: The primary degradation pathway for Oxydemeton-methyl in water is hydrolysis, which is significantly influenced by pH. The degradation is more rapid in alkaline conditions. The main metabolite formed through this process is also Demeton-S-methylsulfone .[9]

Quantitative Data

The degradation kinetics of Oxydemeton-methyl and the formation of its metabolites have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Degradation Half-life of Oxydemeton-methyl in Soil and Water

| Matrix | Condition | Temperature (°C) | pH | Half-life (days) | Reference |

| Soil | Aerobic | - | - | 1 | [8] |

| Water | Hydrolysis | 22 | 4 | 107 | [8] |

| Water | Hydrolysis | 22 | 7 | 46 | [8] |

| Water | Hydrolysis | 22 | 9 | 2 | [8] |

| Water | Hydrolysis | 25 | 5 | 93.7 | [6] |

| Water | Hydrolysis | 25 | 7 | 39.6 | [6] |

| Water | Hydrolysis | 25 | 9 | 2.5 | [6] |

Table 2: Maximum Occurrence of Primary Metabolites in Aerobic Soil

| Metabolite | Maximum Occurrence Fraction | Reference |

| Dimethyl phosphate | 0.458 | [5] |

| 2-ethylsulfinyl ethane sulfonic acid | 0.390 | [5] |

| 2-ethylsulfonyl ethane sulfonic acid | 0.265 | [5] |

| S-[2(ethylsulfonyl)ethyl]O,O-dimethylphosphorothioate | 0.063 | [5][8] |

| 1-(ethylsulfonyl)-2-(methylsulfonyl)ethane | 0.095 | [5][8] |

Experimental Protocols

The analysis of Oxydemeton-methyl and its metabolites in soil and water typically involves sample extraction, cleanup, and instrumental analysis, most commonly by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Analysis in Soil

1. Sample Preparation and Extraction:

-

A representative soil sample (e.g., 10 g) is weighed.

-

The sample is extracted with a mixture of dichloromethane and acetone.[4] For radiolabeled studies, sequential extraction with chloroform, methanol, and water can be employed.[7]

-

The mixture is homogenized and then filtered or centrifuged to separate the solid and liquid phases.

2. Cleanup:

-

The extract is concentrated and may be subjected to a cleanup step to remove interfering matrix components.

-

Solid-phase extraction (SPE) is a common cleanup method. For example, the extract can be passed through a C18 cartridge.[7][10]

-

For some GC applications, a multi-residue method may involve oxidation of Oxydemeton-methyl to its sulfone, which is then determined as demeton-S-methylsulfone.[7]

3. Instrumental Analysis (GC-NPD):

-

Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

-

Column: A low polarity silarylene phase column (e.g., similar to 5% diphenyl/95% dimethyl polysiloxane) is suitable.

-

Injection: Splitless injection mode is typically used.

-

Quantification: The concentration of Oxydemeton-methyl and its metabolites is determined by comparing the peak areas in the sample chromatogram to those of known standards. The limit of quantitation (LOQ) can be as low as 10 µg/kg.[11]

Analysis in Water

1. Sample Preparation and Extraction:

-

Water samples are collected and preserved if necessary.

-

Solid-phase extraction (SPE) is the preferred method for extracting and concentrating the analytes from water.

-

C18 cartridges are commonly used. The cartridge is first conditioned with methanol and then water.

-

The water sample is passed through the conditioned cartridge.

-

The analytes are then eluted from the cartridge with a suitable organic solvent, such as acetone.[10]

2. Instrumental Analysis (LC-MS/MS):

-

Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Column: An octadecylsilanized silica gel column (e.g., 2.0 mm internal diameter, 150 mm length, 3 µm particle size) is commonly used.[6]

-

Mobile Phase: A gradient elution with a mixture of ammonium acetate solution and methanol is often employed.[6]

-

Ionization Mode: Electrospray ionization in positive mode (ESI+) is typical for these compounds.[6]

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Precursor and product ions for Oxydemeton-methyl are, for example, m/z 247 and 169, 109, respectively.[6]

-

Quantification: Calibration curves are generated using standard solutions of the analytes. The limit of quantification can be as low as 0.01 mg/kg.[6]

Visualizations

The following diagrams illustrate the degradation pathways of Oxydemeton-methyl and a typical analytical workflow.

Caption: Degradation pathway of Oxydemeton-methyl in soil and water.

Caption: General experimental workflow for metabolite analysis.

References

- 1. cromlab-instruments.es [cromlab-instruments.es]

- 2. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxydemeton-methyl (Ref: ENT 24964) [sitem.herts.ac.uk]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. fao.org [fao.org]

- 8. Oxydemeton-methyl | C6H15O4PS2 | CID 4618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens--application to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. epa.gov [epa.gov]

Environmental fate and transport of Oxydemeton-methyl

An In-depth Technical Guide on the Environmental Fate and Transport of Oxydemeton-methyl

Introduction

Oxydemeton-methyl (CAS No. 301-12-2) is a systemic and contact organothiophosphate insecticide and acaricide.[1][2][3] It is primarily utilized to control a wide range of sucking insects such as aphids, mites, and thrips on various agricultural crops, including cotton, fruits, vegetables, and field crops.[2][3] Its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, which is critical for the normal function of the nervous system in insects.[3][4] Given its application in agriculture, understanding the environmental fate and transport of Oxydemeton-methyl is crucial for assessing its potential impact on non-target organisms and ecosystems. This guide provides a comprehensive overview of its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential, supported by experimental data and methodologies.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. These properties influence its distribution between air, water, soil, and biota. Key properties of Oxydemeton-methyl are summarized below.

| Property | Value | Reference |

| IUPAC Name | S-2-ethylsulfinylethyl O,O-dimethyl phosphorothioate | [4] |

| Molecular Formula | C6H15O4PS2 | [1][5] |

| Molecular Weight | 246.3 g/mol | [1] |

| Vapor Pressure | 3.8 x 10⁻³ Pa (2.85 x 10⁻⁵ mm Hg) at 20°C | [2][5] |

| Henry's Law Constant | 1.62 x 10⁻¹³ atm·m³/mol | [1][2] |

| Water Solubility | Completely miscible | [1][3] |

| Log Kow (Octanol-Water Partition Coefficient) | -0.74 | [1] |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 9 (estimated) | [1] |

| Bioconcentration Factor (BCF) | 3.1 (estimated) | [1] |

Environmental Fate and Degradation

The persistence and movement of Oxydemeton-methyl in the environment are governed by a combination of abiotic and biotic processes, including hydrolysis, photolysis, and biodegradation.

Abiotic Degradation

Hydrolysis is a primary pathway for the degradation of Oxydemeton-methyl in aquatic environments. The rate of hydrolysis is significantly dependent on pH and temperature.[6] It is rapidly hydrolyzed in alkaline media.[1]

Table 1: Hydrolysis Half-life of Oxydemeton-methyl

| pH | Temperature (°C) | Half-life (days) | Reference |

| 4 | 22 | 107 | [1] |

| 5 | 25 | 93.7 | [6] |

| 5 | 40 | 21.7 | [6] |

| 7 | 20 | 73 | [4] |

| 7 | 22 | 46 | [1] |

| 7 | 25 | 39.6 | [6] |

| 7 | 40 | 7.5 | [6] |

| 9 | 22 | 2 | [1] |

| 9 | 25 | 2.5 | [6] |

| 9 | 40 | <1 | [6] |

The major degradation products identified from hydrolysis are demethyl-Oxydemeton-methyl and 2-(ethylsulfinyl)ethanethiol.[6]

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

The objective of a hydrolysis study is to determine the rate of abiotic hydrolytic transformation of a chemical in aquatic systems at pH values typically found in the environment (pH 4, 7, and 9).[7]

-

Test Substance: Radio-labelled (e.g., ¹⁴C) Oxydemeton-methyl of known purity (at least 95%) is used to facilitate mass balance calculations.[8]

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[7][8]

-

Test Conditions: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its saturation concentration.[8] The solutions are incubated in the dark in sterile glass containers at a constant temperature (e.g., 25°C or 50°C).[7][9]

-

Sampling: Samples are taken at appropriate time intervals. The test typically runs for 30 days but can be terminated if 90% of the substance has hydrolyzed.[9]

-

Analysis: The concentration of the parent compound and its hydrolysis products are quantified over time using appropriate analytical methods like High-Performance Liquid Chromatography (HPLC).[9]

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. This data is used to calculate the first-order rate constant (k) and the half-life (DT₅₀) at each pH and temperature.[7]

Photolysis, or degradation by light, can also contribute to the breakdown of Oxydemeton-methyl in the environment.

Table 2: Photolysis Half-life of Oxydemeton-methyl

| Medium | Condition | Half-life (days) | Reference |

| Aqueous Solution (pH 5) | Natural Sunlight | 137 | [6] |

| Aqueous Solution (pH 5) | Dark Control | 194 | [6] |

| Soil | Daylight | 187 | [4] |

| Soil | Dark | 257 | [4] |

These results suggest that photolysis is not a significant degradation route compared to hydrolysis, especially in alkaline waters.[4][6]

Biotic Degradation

Biodegradation by soil microorganisms is a key dissipation pathway for Oxydemeton-methyl. It is considered non-persistent in soil under aerobic conditions.[4]

Table 3: Biodegradation of Oxydemeton-methyl in Soil

| Study Type | Condition | DT₅₀ (days) | Degradation (%) | Time (days) | Reference |

| Lab | 20°C, aerobic | 1 | - | - | [4] |

| Field (Chualar) | - | 2.2 | - | - | [6] |

| Field (Fresno) | - | 1.6 | - | - | [6] |

| Lab | Various soil microorganisms | - | 65-99 | 14 | [1] |

One identified biodegradation pathway involves the cleavage of the thioester bond by microorganisms like Pseudomonas putida, forming 2-(ethylsulfinyl)ethanethiol.[1] The major degradation products found in soil are sulfonic acids.[6]

Experimental Protocol: Ready Biodegradability Study (e.g., OECD Guideline 301B - CO₂ Evolution Test)

This test screens for the ready biodegradability of chemicals in an aerobic aqueous medium.[10]

-

Inoculum: A mixed population of microorganisms, typically from activated sludge, is used as the inoculum.

-

Test Medium: The test substance is added as the sole source of organic carbon to a buffered, mineral salts medium containing the inoculum.[11]

-

Test Setup: The test is conducted in sealed bottles with a headspace of air to provide oxygen.[11] The concentration of the test substance is typically between 10-20 mg/L of Total Organic Carbon (TOC).

-

Measurement: The evolution of carbon dioxide (CO₂) from the ultimate aerobic biodegradation of the test substance is measured over a 28-day period. This is determined by analyzing the inorganic carbon (IC) produced in the test bottles compared to blank controls (inoculum only).[10][11]

-

Pass Criteria: A substance is considered "readily biodegradable" if the percentage of CO₂ evolution reaches 60% of the theoretical maximum (ThCO₂) within a 10-day window, itself within the 28-day test period.

Caption: Simplified degradation pathways of Oxydemeton-methyl.

Environmental Transport and Mobility

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater. This is primarily estimated using the soil organic carbon-water partitioning coefficient (Koc).

-

Koc Value: The estimated Koc for Oxydemeton-methyl is 9.[1]

-

Mobility Classification: According to standard classification schemes, a Koc value of 9 indicates very high mobility in soil.[1] This suggests a significant potential for Oxydemeton-methyl to leach from the application zone, potentially contaminating groundwater.[1][12] Studies have shown that no measurable residues were found below the 0-15 cm soil segments, indicating rapid degradation in the upper soil layers may mitigate some leaching risk.[6]

Experimental Protocol: Soil Adsorption/Desorption (Batch Equilibrium Method - Following OECD Guideline 106)

This method is used to determine the adsorption and desorption coefficients (Kd, Koc) of a chemical in soil.

-

Soil Selection: A minimum of five different soil types with varying properties (organic carbon content, pH, clay content, texture) are selected.

-

Test Substance: A solution of the test substance (preferably radio-labelled) in 0.01 M CaCl₂ is prepared at several concentrations.

-

Adsorption Phase: Known masses of soil are equilibrated with known volumes of the test substance solutions by shaking for a predetermined period (e.g., 24 hours) at a constant temperature.

-

Analysis: After equilibration, the soil and solution phases are separated by centrifugation. The concentration of the test substance remaining in the solution is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Data Analysis: An adsorption isotherm is plotted (amount adsorbed vs. equilibrium concentration). From this, the adsorption coefficient (Kd) is calculated. The Koc is then derived by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

Volatilization

Volatilization from soil and water surfaces is another potential transport pathway.

-

Henry's Law Constant: With a very low Henry's Law constant of 1.62 x 10⁻¹³ atm·m³/mol, volatilization from moist soil and water surfaces is not expected to be an important fate process .[1][2]

-

Vapor Pressure: The low vapor pressure (3.8 x 10⁻³ Pa at 20°C) also indicates that Oxydemeton-methyl is not expected to be volatile from dry soil surfaces.[2]

Bioaccumulation

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources (water, food, air). The Bioconcentration Factor (BCF) is a key indicator for aquatic organisms.

-

BCF Value: An estimated BCF of 3.1 suggests the potential for bioconcentration in aquatic organisms is low .[1]

-

Metabolism: In animals, Oxydemeton-methyl is rapidly absorbed and excreted, primarily in the urine, and significant tissue accumulation does not occur.[2][6] The primary metabolite is demeton-S-methylsulphon (also known as Oxydemeton-methyl sulfone or ODM sulfone), which is considered more toxic than the parent compound.[13]

Caption: Conceptual model of Oxydemeton-methyl's environmental fate.

Summary

The environmental fate of Oxydemeton-methyl is characterized by:

-

High Water Solubility and Mobility: Its complete miscibility in water and very low Koc value indicate a high potential for leaching into groundwater.

-

Rapid Degradation: It degrades relatively quickly in the environment, particularly through hydrolysis in alkaline waters and biodegradation in soil. This rapid degradation may limit the extent of leaching and overall environmental persistence.

-

Low Volatilization and Bioaccumulation: Oxydemeton-methyl has a low tendency to volatilize into the atmosphere or to bioaccumulate in aquatic organisms.

-

Key Degradation Pathways: The primary routes of dissipation are pH-dependent hydrolysis and microbial degradation, breaking the molecule down into smaller, more polar compounds.

While the rapid degradation of Oxydemeton-methyl can mitigate some environmental risks, its very high mobility in soil highlights the potential for groundwater contamination, particularly in sandy soils with low organic matter, shortly after application. Therefore, careful management practices are essential to minimize off-target movement and environmental exposure.

References

- 1. Oxydemeton-methyl | C6H15O4PS2 | CID 4618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxydemeton-methyl Pesticides_Chemicalbook [chemicalbook.com]

- 3. adipogen.com [adipogen.com]

- 4. Oxydemeton-methyl (Ref: ENT 24964) [sitem.herts.ac.uk]

- 5. Oxydemeton-methyl | 301-12-2 [chemicalbook.com]

- 6. fao.org [fao.org]

- 7. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. eurolab.net [eurolab.net]

- 11. oecd.org [oecd.org]

- 12. researchgate.net [researchgate.net]

- 13. fao.org [fao.org]

A-Technical-Guide-to-the-Toxicological-Profile-of-Oxydemeton-methyl-in-Non-target-Organisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxydemeton-methyl is a systemic organophosphate insecticide and acaricide used to control a range of sucking insects on various crops. As with other organophosphates, its primary mode of action is the inhibition of the enzyme acetylcholinesterase, leading to neurotoxicity. While effective against target pests, its broad-spectrum activity raises significant concerns regarding its impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of Oxydemeton-methyl, focusing on its effects on aquatic and terrestrial non-target species. It summarizes key quantitative toxicity data, outlines standard experimental protocols used for ecotoxicological assessment, and visualizes the primary mechanism of action and environmental fate.

Mechanism of Action: Acetylcholinesterase Inhibition

Oxydemeton-methyl exerts its toxic effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and vertebrates.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

By phosphorylating the active site of AChE, Oxydemeton-methyl renders the enzyme non-functional. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. The subsequent hyperexcitation of the nervous system, known as a cholinergic crisis, manifests in a range of symptoms including tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.[3]

References

Genotoxicity and Mutagenicity of Oxydemeton-methyl: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxydemeton-methyl, an organophosphate insecticide also known as Metasystox-R, has been subject to scrutiny regarding its potential to induce genetic damage. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies conducted on Oxydemeton-methyl. The available scientific literature indicates that Oxydemeton-methyl exhibits genotoxic potential in a variety of standard assays, including the bacterial reverse mutation assay (Ames test), in vivo micronucleus test, and in vitro sister chromatid exchange assay. This document summarizes the findings from these key studies, presents detailed experimental protocols for these assays, and provides visual representations of the experimental workflows. While historical studies confirm the genotoxic nature of Oxydemeton-methyl, publicly available quantitative dose-response data is limited.

Overview of Genotoxic Potential

Oxydemeton-methyl (CAS No. 301-12-2) is a systemic insecticide and acaricide that functions by inhibiting acetylcholinesterase, an enzyme critical for nerve function.[1] Beyond its intended insecticidal activity, studies have demonstrated its capacity to interact with genetic material, leading to mutations and chromosomal damage.[2][3] A key study by Pandita (1983) evaluated Metasystox-R (a commercial formulation of Oxydemeton-methyl) and found it to induce detectable genotoxic effects in multiple bioassays.[2] This has led to its classification as a genotoxic substance.[3][4]

Data from Genotoxicity and Mutagenicity Assays

The following tables summarize the qualitative findings from key genotoxicity and mutagenicity studies on Oxydemeton-methyl. It is important to note that detailed quantitative data from these studies are not widely available in the public domain.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for Oxydemeton-methyl

| Test Substance | Strains Tested | Metabolic Activation (S9) | Result | Quantitative Data |

| Metasystox-R | Salmonella typhimurium | Not Specified | Positive[2] | Number of revertant colonies not specified. |

Table 2: In Vivo Micronucleus Test Results for Oxydemeton-methyl

| Test Substance | Test System | Route of Administration | Result | Quantitative Data |

| Metasystox-R | Mice | Not Specified | Positive[2] | Frequency of micronucleated polychromatic erythrocytes not specified. |

Table 3: In Vitro Sister Chromatid Exchange (SCE) Assay Results for Oxydemeton-methyl

| Test Substance | Test System | Metabolic Activation (S9) | Result | Quantitative Data |

| Metasystox-R | Human lymphocytes | Not Specified | Positive[2] | Frequency of SCEs per cell not specified. |

Detailed Experimental Protocols

The following sections detail the generalized experimental protocols for the key assays used to evaluate the genotoxicity and mutagenicity of Oxydemeton-methyl. These protocols are based on established methodologies and guidelines.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5]

Experimental Protocol:

-

Strain Selection: Several strains of Salmonella typhimurium are used, each with a different type of mutation in the histidine operon, to detect various types of mutagens (e.g., base-pair substitution, frameshift mutagens). Commonly used strains include TA98, TA100, TA1535, and TA1537.

-

Metabolic Activation: The test is conducted both with and without a metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This simulates mammalian metabolism and allows for the detection of mutagens that require metabolic activation.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance (Oxydemeton-methyl) in the presence of a minimal amount of histidine. This can be done using the plate incorporation method or the pre-incubation method.

-

Incubation: The treated plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

References

- 1. Demeton-s-methyl (EHC 197, 1997) [inchem.org]

- 2. Oxydemeton-methyl Pesticides_Chemicalbook [chemicalbook.com]

- 3. Oxydemeton-methyl | C6H15O4PS2 | CID 4618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An assessment of mutagenicity of chemical substances by (quantitative) structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Regulation of an Organophosphate Insecticide: A Technical History of Oxydemeton-methyl

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Oxydemeton-methyl, a systemic organophosphate insecticide, has been a significant tool in agriculture for the control of a wide range of sucking insects since its introduction. This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, and biological activity of Oxydemeton-methyl. It details its mode of action as an acetylcholinesterase inhibitor, its metabolic fate in biological systems, and its toxicological profile. This document synthesizes key quantitative data and presents detailed experimental protocols for its synthesis, efficacy testing, and toxicological evaluation, serving as a vital resource for researchers, scientists, and professionals in drug development and pesticide science.

Introduction